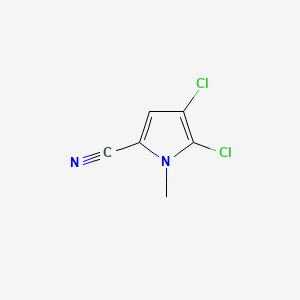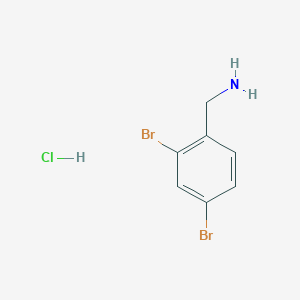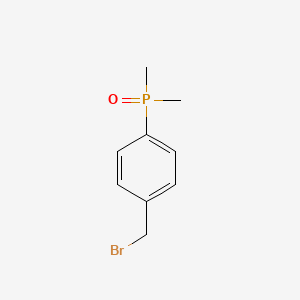
(4-(Bromomethyl)phenyl)dimethylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-(dimethylphosphoryl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a dimethylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-4-(dimethylphosphoryl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(dimethylphosphoryl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of 1-(bromomethyl)-4-(dimethylphosphoryl)benzene may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-4-(dimethylphosphoryl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products include methyl derivatives or other reduced forms of the original compound.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-(dimethylphosphoryl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to introduce functional groups that enhance material properties.
Biological Studies: It is employed in the study of biochemical pathways and as a probe for investigating enzyme mechanisms.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(bromomethyl)-4-(dimethylphosphoryl)benzene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids. This interaction can modulate the activity of enzymes and other proteins, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-4-(dimethylphosphoryl)benzene can be compared with other similar compounds such as:
1-(Chloromethyl)-4-(dimethylphosphoryl)benzene: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and selectivity in chemical reactions.
1-(Bromomethyl)-4-(methylphosphoryl)benzene: Contains a methylphosphoryl group instead of a dimethylphosphoryl group, leading to variations in its chemical properties and applications.
1-(Bromomethyl)-4-(dimethylphosphoryl)benzene derivatives:
Propriétés
Formule moléculaire |
C9H12BrOP |
|---|---|
Poids moléculaire |
247.07 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-dimethylphosphorylbenzene |
InChI |
InChI=1S/C9H12BrOP/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3 |
Clé InChI |
ZYVBBKPTXQBWSG-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CC=C(C=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


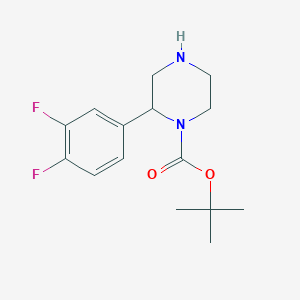
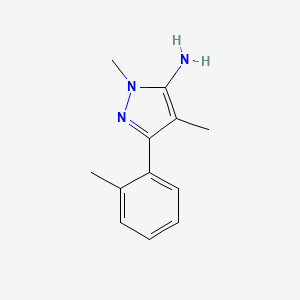
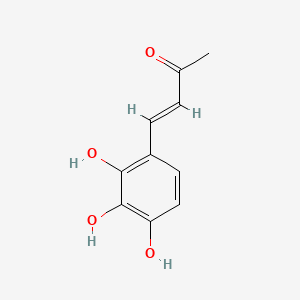
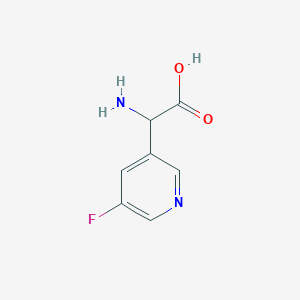
![3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13570017.png)
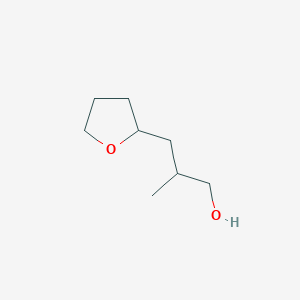

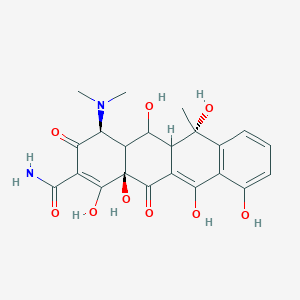
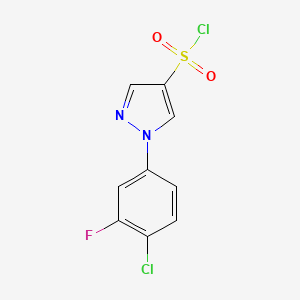
![2-{6-[3-(2-Methoxyethyl)phenyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13570055.png)
![3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13570068.png)
